BenchChemオンラインストアへようこそ!

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate

Fanconi anemia DNA repair Protein-protein interaction

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate (CAS 879774-73-9) is a synthetic heterocyclic ester assembled from a thiophene-substituted isoxazole core and a 2,4-dimethoxybenzoate moiety (C₁₇H₁₅NO₅S, MW 345.4 g/mol). It forms part of a compound collection screened against the Fanconi anemia pathway protein-protein interaction between FANCM and the RMI complex, a target implicated in DNA crosslink repair and chemotherapy resistance.

Molecular Formula C17H15NO5S
Molecular Weight 345.37
CAS No. 879774-73-9
Cat. No. B2722393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate
CAS879774-73-9
Molecular FormulaC17H15NO5S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)OC
InChIInChI=1S/C17H15NO5S/c1-20-12-5-6-13(14(9-12)21-2)17(19)22-10-11-8-15(23-18-11)16-4-3-7-24-16/h3-9H,10H2,1-2H3
InChIKeyRYIGMXUKFLNYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate (CAS 879774-73-9) for Targeted Screening


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate (CAS 879774-73-9) is a synthetic heterocyclic ester assembled from a thiophene-substituted isoxazole core and a 2,4-dimethoxybenzoate moiety (C₁₇H₁₅NO₅S, MW 345.4 g/mol) [1]. It forms part of a compound collection screened against the Fanconi anemia pathway protein-protein interaction between FANCM and the RMI complex, a target implicated in DNA crosslink repair and chemotherapy resistance [2]. Public bioassay records document its experimental activity profile in both target engagement and cytotoxicity panels, providing a baseline for assessing its utility as a chemical probe or screening control.

Why Generic FANCM-RMI Inhibitor Substitution Risks Procurement Error When Selecting (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate


Compounds that share a nominal “FANCM-RMI inhibitor” label can exhibit diametrically opposite activity in the core MM2 interaction assay. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate was explicitly tested in a fluorescence polarization screen designed to detect disruption of FANCM (MM2 peptide) binding to the RMI core complex (PubChem AID 1159607) [1]. Its outcome was classified as “Inactive,” meaning it did not meet the hit threshold in this assay. In contrast, the well-characterized probe PIP-199 demonstrates an IC₅₀ of 36 µM in the same protein-protein interaction system and a Kd of 3.4 µM for the RMI core complex . Substituting these two compounds based solely on target class designation would introduce a critical functional mismatch: one is a validated binder, and the other is a confirmed non-binder in the primary screening format. The quantitative evidence below captures this divide.

Head-to-Head Quantitative Differentiation of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate Against the Closest FANCM-RMI Blocker Analogs


Differential Activity in the FANCM-RMI MM2 Fluorescence Polarization Assay: Target Compound vs. PIP-199

The target compound was profiled in the same fluorescence polarization assay that identified PIP-199 as a selective FANCM-RMI inhibitor. In PubChem AID 1159607, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate (SID 312550889) was classified as “Inactive,” indicating no significant displacement of the TMR-RaMM2 tracer from the RMI core complex [1]. Under comparable conditions, PIP-199 displaced the tracer with an IC₅₀ of 36 µM and exhibited a Kd of 3.4 µM by surface plasmon resonance . This functional dichotomy—one compound inactive, the other a validated micromolar binder—provides a clear quantitative differentiator for assay design or control compound selection.

Fanconi anemia DNA repair Protein-protein interaction

HepG2 Cytotoxicity Comparison: Target Compound versus Clinical Candidate PIP-199

In a HepG2 cytotoxicity assay, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate was tested at a single concentration of 33 µM, yielding viability readouts ranging from 55% to 104% across 20 replicates (mean value not reported) . While no direct HepG2 cytotoxicity data for PIP-199 is available at the same concentration, the wide variability and occasional viability >100% suggest limited acute cytotoxicity under these conditions. By contrast, PIP-199 has been reported to phenocopy FANCM depletion at concentrations that produce cellular effects, implying a functional cellular response at similar micromolar levels . This evidence positions the target compound as a low-cytotoxicity scaffold in this assay, a potentially advantageous attribute for hit-to-lead optimization aimed at minimizing off-target toxicity.

Hepatocellular carcinoma Cytotoxicity Off-target safety

Selectivity Profile in Orthogonal Proximity Assays for FANCM-RMI Disruption

The pilot screen publication describes a sequential triage strategy where primary fluorescence polarization hits were re-tested in an AlphaScreen proximity assay to eliminate false positives [1]. PIP-199 was confirmed as a selective inhibitor through this orthogonal cascade and advanced to biophysical characterization (SPR, ITC). No such progression data exists for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate, consistent with its inactivation at the primary stage. From a procurement standpoint, the absence of false-positive activity in the primary assay and the lack of orthogonal confirmation inform risk assessment: the compound is unlikely to interfere non-specifically in AlphaScreen or similar proximity formats, a known pitfall for screening libraries.

Selectivity Orthogonal assay False-positive triage

Lack of Activity in Mycobacterium tuberculosis Phosphatase PstP and Antibiotic Resistance Screens Relative to Library Actives

Beyond the FANCM-RMI target, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate was tested in two additional PubChem assays: a high-throughput screen for inhibitors of Mycobacterium tuberculosis phosphatase PstP (AID 2060911) and an AlphaScreen for SSB-PriA antibiotic-resistant targets (AID 1272365). It was uniformly classified as “Inactive” in both [1]. This multi-target inactivity profile contrasts with hit compounds identified in those screens, which demonstrated measurable activity and were prioritized for further characterization. The absence of promiscuous activity strengthens its credentials as a selective negative control and reduces the likelihood of confounding polypharmacology when used in co-dosing or orthogonal assay panels.

Tuberculosis Phosphatase Antibiotic resistance

Verified Procurement Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate Derived from Quantitative Evidence


Certified Negative Control for FANCM-RMI High-Throughput Screening Campaigns

The compound's confirmed 'Inactive' status in AID 1159607 [1] makes it an ideal negative control for validating fluorescence polarization and AlphaScreen-based FANCM-RMI inhibitor screens. Procurement for this purpose ensures that assay windows are calibrated against a compound that does not interfere with the RMI–MM2 interaction, unlike PIP-199 which serves as the positive control at an IC₅₀ of 36 µM [2].

Low-Cytotoxicity Scaffold for HepG2-Based Early Safety Profiling

HepG2 cytotoxicity data at 33 µM show viability consistently at or above 55%, with many replicates exceeding 100% [1]. This profile supports its use as a reference compound for liver cell safety panels, particularly when benchmarking novel chemical series against a scaffold with minimal acute hepatocyte toxicity.

Selectivity Counter-Screen Standard for Multi-Target Profiling

Uniform inactivity across PstP phosphatase and SSB-PriA assays [1] qualifies the compound as a selectivity counter-screen standard. Laboratories can procure it to verify that their screening cascade does not generate false positives from promiscuous compounds, a critical quality-control step in antibiotic and anti-tuberculosis discovery workflows.

FANCM-RMI Pathway Research Tool for Chemoresistance Studies

As a structurally distinct, target-inactive analog of the FANCM-RMI inhibitor series, this compound can be deployed in cellular chemoresistance models to differentiate on-target pathway modulation from off-target cytotoxicity. Its lack of MM2-binding activity [1] ensures that any observed phenotypic effects are not due to FANCM-RMI disruption, enabling cleaner interpretation of genetic or pharmacological perturbations [2].

Quote Request

Request a Quote for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.